1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its high ionizing power and ability to facilitate specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with a triethoxysilyl-substituted phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions due to its high ionizing power.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.
Industry: The compound is used in the production of specialty polymers and materials for nanotechnology and lithography.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol involves its ability to act as a polar solvent and facilitate various chemical reactions. Its high ionizing power allows it to stabilize transition states and intermediates, making it an effective catalyst in many reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its ability to facilitate Friedel-Crafts reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of cyclodextrin-assembled materials and as a solvent in various chemical reactions.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(3-(triethoxysilyl)phenyl)propan-2-ol is unique due to its triethoxysilyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and specialty materials.
Properties
Molecular Formula |
C15H20F6O4Si |
---|---|
Molecular Weight |
406.39 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-triethoxysilylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H20F6O4Si/c1-4-23-26(24-5-2,25-6-3)12-9-7-8-11(10-12)13(22,14(16,17)18)15(19,20)21/h7-10,22H,4-6H2,1-3H3 |
InChI Key |
VZHLNPYMOFPDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.